molecular formula C23H28F6N2O2 B6008360 N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE

N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE

Cat. No.: B6008360
M. Wt: 478.5 g/mol
InChI Key: CDSNNUCWDVKGQC-UHFFFAOYSA-N
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Description

N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE is a complex organic compound that features a unique combination of adamantane, hexafluoropropane, and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, followed by alkylation to introduce the hexafluoropropane group . The final step involves the coupling of the intermediate with phenylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane and phenylacetamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1-TRIFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE: Similar structure but with fewer fluorine atoms.

    N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-BENZYLACETAMIDE: Similar structure with a benzyl group instead of a phenyl group.

Uniqueness

The uniqueness of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE lies in its combination of adamantane, hexafluoropropane, and phenylacetamide moieties, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F6N2O2/c24-22(25,26)21(23(27,28)29,31-19(32)11-15-4-2-1-3-5-15)30-6-7-33-20-12-16-8-17(13-20)10-18(9-16)14-20/h1-5,16-18,30H,6-14H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSNNUCWDVKGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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